2-amino-3-methyl-N-[(2-methylphenyl)methyl]-N-propan-2-ylbutanamide is a complex organic compound classified as an N-acyl amine. This class includes compounds that feature a fatty acid moiety linked to an amine group, which imparts unique chemical properties and potential biological activities. The compound is structurally characterized by the presence of a butanamide group, which is integral to its classification and functionality in various applications.
The compound's IUPAC name indicates its structural components, including amino and methyl groups, and it falls under the broader category of fatty acyls. Its chemical formula is , with a molecular weight of approximately 219.3 g/mol. The compound is recognized in databases such as PubChem and the Human Metabolome Database, which provide detailed information about its properties and classifications .
The synthesis of 2-amino-3-methyl-N-[(2-methylphenyl)methyl]-N-propan-2-ylbutanamide can be approached through several chemical pathways. One common method involves the reaction of 2-methylphenyl methyl ketone with a suitable amine under controlled conditions to yield the desired butanamide structure.
The molecular structure of 2-amino-3-methyl-N-[(2-methylphenyl)methyl]-N-propan-2-ylbutanamide features:
The compound's structural representation can be derived using SMILES notation: CC(C)(C(=O)NCC(C)C)C1=CC=CC=C1C
. This notation encapsulates the arrangement of atoms and bonds within the molecule .
The compound can undergo various chemical reactions typical for amides and amines, including:
These reactions often require specific catalysts or conditions:
The mechanism of action for 2-amino-3-methyl-N-[(2-methylphenyl)methyl]-N-propan-2-ylbutanamide primarily involves its interaction with biological receptors, potentially affecting neurotransmitter pathways.
Experimental analyses such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used to confirm the identity and purity of synthesized compounds.
The potential applications of 2-amino-3-methyl-N-[(2-methylphenyl)methyl]-N-propan-2-ylbutanamide include:
CAS No.: 80181-31-3
CAS No.: 7306-96-9
CAS No.: 24622-61-5
CAS No.: 14269-75-1
CAS No.:
CAS No.: 1426938-62-6